molecular formula C9H10FNO3 B1448481 1-Fluoro-2-isopropoxy-4-nitrobenzene CAS No. 1229647-66-8

1-Fluoro-2-isopropoxy-4-nitrobenzene

Cat. No.: B1448481
CAS No.: 1229647-66-8
M. Wt: 199.18 g/mol
InChI Key: SHEDOPNEHCWGSL-UHFFFAOYSA-N
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Description

1-Fluoro-2-isopropoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-4-nitro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEDOPNEHCWGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Fluoro-2-isopropoxy-4-nitrobenzene NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Spectra of 1-Fluoro-2-isopropoxy-4-nitrobenzene

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural characterization of novel chemical entities is paramount. This compound is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its utility is predicated on the specific arrangement and electronic nature of its functional groups: a fluorine atom, an isopropoxy group, and a nitro group. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous verification of its molecular structure and the assessment of its purity.

This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. We will move beyond simple data reporting to explore the causal relationships between the molecular structure and the resulting spectral features. This approach, grounded in the principles of chemical shifts and spin-spin coupling, offers a self-validating framework for researchers, scientists, and drug development professionals to confidently interpret their own experimental data.

Molecular Structure and Predicted Spectral Features

To understand the NMR spectra, we must first analyze the molecule's structure and the electronic influence of its substituents. The nitro group (NO₂) is a powerful electron-withdrawing group, de-shielding nearby nuclei. Conversely, the isopropoxy group (-O-CH(CH₃)₂) is an electron-donating group, causing a shielding effect. The fluorine atom exhibits a dual nature: it is highly electronegative (inducing a de-shielding effect through bonds) but can also donate electron density through resonance (a shielding effect). The interplay of these factors governs the chemical environment of each nucleus.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim tune Tune & Match Probe shim->tune acq_H Acquire ¹H Spectrum tune->acq_H acq_C Acquire ¹³C{¹H} Spectrum acq_H->acq_C acq_F Acquire ¹⁹F Spectrum acq_C->acq_F process Fourier Transform & Phasing acq_F->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate & Analyze Couplings calibrate->analyze confirm Structure Confirmation analyze->confirm

Caption: Standardized workflow for NMR analysis.

Conclusion: A Self-Validating Triad of Evidence

The structural elucidation of this compound is a prime example of the power of multi-nuclear NMR. Each spectrum provides a piece of the puzzle, and together they form a self-validating system. The ¹H spectrum confirms the presence and connectivity of all proton-bearing fragments. The ¹³C spectrum verifies the carbon skeleton and, crucially, the C-F connectivities through observable coupling constants. Finally, the ¹⁹F spectrum provides an unambiguous confirmation of the fluorine's chemical environment. By cross-referencing the chemical shifts and, most importantly, the coupling constants (e.g., matching JHF values from the ¹H and ¹⁹F spectra), a researcher can achieve an exceptionally high degree of confidence in the structural assignment, ensuring the integrity of subsequent research and development efforts.

References

  • PubChem. 1-Fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)...[Link]

  • ATB. 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray.[Link]

  • Google Patents.
  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring.[Link]

  • University of Ottawa. 19Fluorine NMR.[Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants.[Link]

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  • ResearchGate. Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination.[Link]

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  • St. Olaf College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.[Link]

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  • Moodle. NMR Spectroscopy of Benzene Derivatives.[Link]

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  • The Royal Society of Chemistry. Supporting Information.[Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of 1-Fluoro-2-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule in Context

1-Fluoro-2-isopropoxy-4-nitrobenzene, a substituted nitroaromatic compound, represents a class of reagents pivotal in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique trifunctionalized structure—featuring a nitro group, a fluorine atom, and an isopropoxy ether on a benzene core—offers versatile reactivity for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group activates the fluorine atom for nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry. However, this same reactivity profile, inherent to many nitroaromatic and halogenated compounds, necessitates a rigorous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the protection of the environment.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of precautions to explain the scientific rationale behind each safety recommendation. By understanding the chemical causality of potential hazards, laboratory professionals can cultivate a proactive safety culture that is both robust and adaptable.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from its constituent functional groups. Nitroaromatic compounds are a well-documented class of toxic substances, and halogenated organics present their own set of handling challenges.

1.1 Toxicological Profile (Inferred)

Based on data from analogous compounds such as 1-fluoro-4-nitrobenzene, this compound is anticipated to be hazardous through multiple routes of exposure.[1][2][3]

  • Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Inhalation is a significant concern, with related compounds showing high toxicity.[1][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2] Prolonged or repeated skin contact may lead to dermatitis.

  • Systemic Effects: Nitroaromatic compounds are known to be absorbed through the skin and can cause systemic effects.[4] A primary concern is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[5]

  • Carcinogenicity: Classified as a suspected carcinogen (Category 2) based on data for similar compounds.[1][3]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure, with the gastrointestinal tract and respiratory system being potential targets.[1][2]

1.2 Physical and Chemical Hazards

While specific physical data for this compound is limited, data from related compounds allows for an estimation of its hazard profile.

PropertyInferred Value/CharacteristicRationale and Safety Implication
Molecular Formula C₉H₁₀FNO₃[6]Provides the basis for molecular weight and subsequent calculations.
Molecular Weight 199.18 g/mol [6]Important for accurate measurement and solution preparation.
Appearance Likely a solid at room temperature.Based on the melting point of the related compound 1-isopropoxy-4-nitrobenzene (30°C).[7]
Boiling Point > 200°CBased on the boiling point of 1-fluoro-4-nitrobenzene (205°C).[1] High boiling point suggests low volatility at room temperature but potential for vapor exposure at elevated temperatures.
Flash Point Likely > 80°CThe flash point of 1-fluoro-4-nitrobenzene is 83°C.[2] While not highly flammable, it is a combustible material.
Reactivity Stable under recommended storage conditions.[1] Incompatible with strong oxidizing agents and strong bases.[1][2]Reaction with strong bases or oxidizing agents could lead to vigorous or explosive reactions.
Decomposition Thermal decomposition can release hazardous gases.In the event of a fire, expect the formation of toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[2]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls provide the first line of defense, supplemented by rigorous adherence to PPE protocols.

2.1 Engineering Controls: The Primary Barrier

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[1][3] The fume hood provides critical protection against inhalation of vapors or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.

2.2 Personal Protective Equipment: The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or perforation before use. Double-gloving is recommended for handling larger quantities or during procedures with a high risk of splashing.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of exposure, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: For most laboratory-scale operations within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be necessary.

PPE_Workflow Figure 1: PPE Selection and Use Workflow cluster_prep Preparation cluster_use Laboratory Work cluster_disposal Disposal start Assess Task-Specific Risks select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) start->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe inspect_ppe->select_ppe If Damaged don_ppe Don PPE Correctly inspect_ppe->don_ppe If OK handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE Carefully (Avoid Self-Contamination) handle_chem->doff_ppe dispose_gloves Dispose of Contaminated Gloves as Hazardous Waste doff_ppe->dispose_gloves wash_hands Wash Hands Thoroughly dispose_gloves->wash_hands end Procedure Complete wash_hands->end

Caption: A general workflow for PPE selection and use.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is paramount for minimizing risk.

3.1 General Handling Precautions

  • Work in a well-ventilated area, specifically a chemical fume hood.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, and open flames.[1]

3.2 Storage Requirements

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent exposure to moisture and air.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Section 4: Emergency Procedures

A well-rehearsed emergency plan is a critical component of laboratory safety.

4.1 First Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

4.2 Spill Response

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation (fume hood).

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

    • If safe to do so, remove ignition sources.

Spill_Response Figure 2: Spill Response Decision Tree spill Spill Occurs size Spill Size? spill->size evacuate Evacuate Area Call Emergency Response size->evacuate Large fme_hood fme_hood size->fme_hood Small ppe Wearing Appropriate PPE? cleanup Proceed with Small Spill Cleanup Protocol ppe->cleanup Yes get_ppe Don Appropriate PPE ppe->get_ppe No fume_hood Spill Contained in Fume Hood? fume_hood->ppe Yes fume_hood->evacuate No get_ppe->cleanup

Caption: A decision-making workflow for spill response.

Section 5: Disposal Considerations

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound should be treated as a hazardous waste. As a halogenated nitroaromatic compound, it falls into specific waste categories that require specialized disposal methods.

  • Disposal Method: The primary recommended method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound and its hazardous byproducts.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

Conclusion: A Commitment to Proactive Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its potential hazards demand a culture of safety that is both informed and vigilant. By understanding the underlying chemical principles of its reactivity and toxicity, researchers can implement robust handling procedures that protect themselves, their colleagues, and the wider environment. This guide serves as a technical foundation for that practice, empowering scientists to innovate responsibly.

References

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

  • GOV.UK. (2014). How to dispose of industrial solvents that contain F gas. Retrieved from [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1985). Safe disposal of carcinogenic nitrosamines. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 1-Fluoro-2-isopropoxy-4-nitrobenzene as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Precisely Engineered Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1][2][3] The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms for numerous diseases.[4] The success of these therapies hinges on the inhibitor's ability to bind with high affinity and selectivity to the ATP-binding site of the target kinase.[5][6] This is typically achieved by designing molecules with a core scaffold that mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge region" of the kinase, and appended substituents that occupy adjacent hydrophobic pockets to enhance potency and selectivity.[2][7][8]

1-Fluoro-2-isopropoxy-4-nitrobenzene has emerged as a highly valuable and versatile starting material in the synthesis of such inhibitors. Its structure is not accidental; it is engineered for a specific sequence of chemical transformations that are both reliable and high-yielding. This guide provides an in-depth analysis of this reagent, the rationale behind its design, and detailed protocols for its application in the synthesis of advanced kinase inhibitor scaffolds.

Reagent Analysis: Deconstructing the Molecular Logic

The utility of this compound is derived from the distinct and synergistic roles of its three key functional groups on the aromatic ring.

Property Value
Chemical Name This compound
CAS Number 1229647-66-8[9]
Molecular Formula C₉H₁₀FNO₃[9]
Molecular Weight 199.18 g/mol [9]
Appearance Typically a yellow solid
  • The Fluoro Group (Position 1): Serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. While halogens are typically poor leaving groups in SN2 reactions, in the context of SNAr, the high electronegativity of fluorine inductively polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Crucially, the rate-determining step of SNAr is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[10]

  • The Nitro Group (Position 4): This is the key activating group. As a powerful electron-withdrawing group, it significantly acidifies the aromatic ring, making it "electron-poor" and thus highly reactive towards nucleophiles.[10][11] Its para position relative to the fluorine leaving group is critical, as it allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, dramatically lowering the activation energy of the reaction.[11]

  • The Isopropoxy Group (Position 2): This group serves multiple strategic purposes. In the initial reagent, its steric bulk can influence the regioselectivity of the nucleophilic attack. More importantly, in the final inhibitor, the isopropoxy group can effectively occupy hydrophobic pockets within the kinase active site, contributing significantly to binding affinity and selectivity.[12][13] Its presence also modulates the overall physicochemical properties of the molecule, such as lipophilicity and solubility.

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary transformation involving this compound is the SNAr reaction, typically with a primary or secondary amine nucleophile. This reaction forms the foundational C-N bond that links the core phenyl ring to other parts of the inhibitor.

Mechanism Causality: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The amine nucleophile attacks the electrophilic carbon bearing the fluorine atom. This is the rate-determining step. The electron density from this attack is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the para-nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the final substituted product.

Caption: General mechanism for the SNAr reaction.

Experimental Protocols

Protocol 1: General SNAr Coupling of Amines

This protocol describes a general, robust method for coupling primary or secondary amines with this compound.

Trustworthiness: This protocol is self-validating through in-process monitoring. A successful reaction is indicated by the consumption of the starting material, observable by TLC or LC-MS, and the formation of a new, less polar spot/peak corresponding to the product.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or DMSO, approx. 0.2-0.5 M concentration).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by the base (K₂CO₃ or DIPEA, 2.0 eq).

    • Expert Insight: K₂CO₃ is a solid base suitable for many reactions and is easily filtered off. DIPEA is a liquid, non-nucleophilic amine base often used when reactants or products are sensitive to stronger inorganic bases.

  • Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous phase three times with ethyl acetate. d. Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts. e. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Reduction of the Nitro Group to an Aniline

The nitro group, having served its purpose as an activator, is now converted into a versatile amine functional handle for subsequent diversification.

Materials:

  • The nitro-aromatic product from Protocol 1 (1.0 eq)

  • Palladium on carbon (10% Pd/C, 0.05 - 0.10 eq by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® for filtration

Step-by-Step Methodology:

  • Setup: Dissolve the nitro-aromatic compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

    • Safety Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon) or use a Parr hydrogenator apparatus (for larger scales, typically at 40-50 psi).

  • Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product aniline will be significantly more polar than the starting nitro compound. The reaction is typically complete within 2-6 hours.

  • Workup: a. Carefully vent the H₂ atmosphere and purge with N₂ or Ar. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. c. Wash the Celite® pad with additional solvent (MeOH or EtOH). d. Combine the filtrates and concentrate under reduced pressure to yield the crude aniline, which is often pure enough for the next step or can be further purified if necessary.

From Building Block to Kinase Inhibitor: A Synthetic Workflow

The aniline produced in Protocol 2 is a critical intermediate. It can be elaborated into a variety of functional groups known to interact with the kinase hinge region.

Caption: Synthetic pathway from starting material to a final inhibitor scaffold.

This aniline can undergo various subsequent reactions, such as:

  • Amide bond formation: Acylation with a carboxylic acid (often a heterocyclic acid) to form an amide that can act as a hinge binder.

  • Urea formation: Reaction with an isocyanate.

  • Coupling reactions (e.g., Suzuki, Buchwald-Hartwig): If converted to a halide, allowing for the introduction of other aromatic or heterocyclic systems.[14]

Conclusion: A Versatile Tool for Medicinal Chemistry

This compound is a prime example of a molecular scaffold designed for purpose. Its predictable reactivity in SNAr reactions, coupled with the strategic placement of the nitro and isopropoxy groups, provides a reliable and efficient entry point into a diverse range of kinase inhibitor cores. The subsequent reduction of the nitro group unlocks a key functional handle for diversification, allowing chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. The protocols and rationale outlined in this guide provide researchers with the foundational knowledge to effectively leverage this powerful building block in their drug discovery programs.

References

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  • National Institutes of Health (NIH). (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

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  • Sci-Hub. (1970). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]

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  • MDPI. (n.d.). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Retrieved from [Link]

  • YouTube. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemRxiv. (n.d.). Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophobic and polar interactions of FDA-approved small protein kinase inhibitors with their target enzymes. Retrieved from [Link]

  • PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • PubMed. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][15]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

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Application Notes: 1-Fluoro-2-isopropoxy-4-nitrobenzene as a Strategic Fluorinated Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic application of 1-fluoro-2-isopropoxy-4-nitrobenzene as a key fluorinated building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics like kinase inhibitors. We provide an in-depth analysis of its chemical properties, reactivity in Nucleophilic Aromatic Substitution (SNAr), and the synergistic role of its constituent functional groups. This document offers field-proven insights into its synthesis, handling, and application, complete with detailed experimental protocols and mechanistic explanations to empower researchers in drug discovery and development.

Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary drug design, the incorporation of fluorine is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1][2] Strategic fluorination can significantly enhance metabolic stability by blocking sites of enzymatic oxidation, modulate lipophilicity to improve membrane permeability, and increase binding affinity to target proteins through unique electronic interactions.[3][4] Fluorinated building blocks—pre-functionalized molecules containing one or more fluorine atoms—are indispensable tools that allow for the precise and efficient introduction of fluorine into complex molecular architectures.[1]

This compound emerges as a particularly valuable intermediate. It combines three critical functionalities on a single phenyl ring:

  • A Fluorine Atom: Positioned on an activated ring, it serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, the primary mechanism for its incorporation into larger scaffolds.[1][5]

  • A Nitro Group: As a powerful electron-withdrawing group para to the fluorine, it strongly activates the aromatic ring for nucleophilic attack, facilitating high-yield SNAr reactions under accessible conditions.[6]

  • An Isopropoxy Group: Positioned ortho to the fluorine, this group provides steric bulk and modulates the electronic environment, influencing reaction kinetics and the physicochemical properties of the final product. It can improve solubility and fine-tune the conformation of the resulting molecule.

This unique arrangement makes this compound an ideal precursor for constructing complex, substituted aniline derivatives, which are prevalent core structures in many kinase inhibitors and other targeted therapies.

Physicochemical & Reactivity Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably extrapolated from well-characterized analogs like 1-fluoro-4-nitrobenzene and 4-fluoro-2-methoxy-1-nitrobenzene.

Physicochemical Data Summary

The following table summarizes the known properties of the parent compound, 1-fluoro-4-nitrobenzene, which serve as a baseline for understanding the target molecule. The addition of the isopropoxy group is expected to increase the molecular weight, boiling point, and lipophilicity (logP).

PropertyValue (for 1-Fluoro-4-nitrobenzene)Expected Impact of Isopropoxy GroupSource
CAS Number 350-46-9Different CAS Number[7]
Molecular Formula C₆H₄FNO₂C₉H₁₀FNO₂[8]
Molecular Weight 141.10 g/mol 199.18 g/mol [8]
Appearance Clear to yellow liquid/solidLikely a yellow solid or oil[9]
Melting Point 21 °CHigher[10]
Boiling Point 205 °CHigher[10]
Density 1.33 g/mL at 25 °CLikely lower, but > 1 g/mL[10]
Solubility Low in water; soluble in organic solvents (THF, DCM, DMSO)Similar solubility profile[11]
Core Reactivity: The SNAr Mechanism

The primary utility of this building block lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Causality of Reactivity:

  • Activation: The potent electron-withdrawing nitro group delocalizes electron density from the aromatic ring, creating a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine (C1 position).[6]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks this electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The negative charge is effectively stabilized by delocalization onto the oxygen atoms of the nitro group.

  • Elimination & Aromatization: The highly electronegative fluorine atom is subsequently eliminated as a fluoride ion (F⁻), a favorable leaving group in this context. This step is typically fast as it restores the highly stable aromatic system.[2]

The high electronegativity of fluorine, while making it a poor leaving group in aliphatic systems, actually accelerates the rate-determining nucleophilic addition step in SNAr by inductively withdrawing electron density and stabilizing the Meisenheimer intermediate.[12]

The Role of the Ortho-Isopropoxy Group: The isopropoxy group at the C2 position exerts both electronic and steric effects that must be considered in reaction design.[13]

  • Electronic Effect: As an electron-donating group, it can slightly decrease the rate of nucleophilic attack compared to an unsubstituted ring. However, this effect is largely overridden by the powerful activation from the para-nitro group.

  • Steric Effect: The bulky isopropyl moiety can sterically hinder the approach of the nucleophile to the C1 position. This effect is more pronounced with bulky nucleophiles. For many applications, such as reaction with primary amines or simple anilines, this hindrance is minimal and does not significantly impede the reaction. In some cases, it can offer a degree of regioselectivity in more complex systems.

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of Building Block cluster_1 Protocol 2: Application in SNAr cluster_2 Downstream Processing A1 2,4-Difluoronitrobenzene + Isopropanol/NaH A2 Williamson Ether Synthesis A1->A2 A3 Work-up & Purification A2->A3 A4 This compound A3->A4 B1 Building Block + Amine Nucleophile A4->B1 Use as Substrate B2 SNAr Reaction (e.g., 80-120°C, K2CO3/DMSO) B1->B2 B3 Work-up & Purification B2->B3 B4 N-Aryl-2-isopropoxy-4-nitroaniline B3->B4 C1 Reduction of Nitro Group (e.g., H2/Pd-C, Fe/NH4Cl) B4->C1 Process to Intermediate C2 Further Functionalization (e.g., Amide Coupling) C1->C2 C3 Final API (e.g., Kinase Inhibitor) C2->C3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Fluoro-2-isopropoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-Fluoro-2-isopropoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this reaction effectively in your own laboratory setting.

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this synthesis hinges on careful control of reaction parameters to maximize the yield of the desired mono-substituted product while minimizing common side reactions. This guide is structured in a question-and-answer format to directly address the most common challenges encountered in the lab.

Core Principles: The SNAr Mechanism

Before we dive into troubleshooting, let's establish the mechanistic foundation. The synthesis proceeds by reacting 1,2-difluoro-4-nitrobenzene with an isopropoxide nucleophile. The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) positioned para to one fluorine and ortho to the other. This group powerfully activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

The fluorine atom ortho to the nitro group is significantly more activated than the one meta to it. This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance only when the attack occurs at the ortho or para positions, providing substantial stabilization.[1] This inherent electronic preference is what allows for the selective mono-substitution if conditions are properly controlled.

SNAr_Mechanism General S N Ar Mechanism for Mono-substitution Reactants 1,2-Difluoro-4-nitrobenzene + Isopropoxide (i-PrO⁻) TS1 Nucleophilic Attack Reactants->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TS1->Meisenheimer TS2 Loss of F⁻ Meisenheimer->TS2 Product This compound TS2->Product

Caption: The SNAr reaction pathway for forming the target compound.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can often be traced back to one of three key parameters: the base, the solvent, or the reaction temperature.

A. Ineffective Nucleophile Generation (The Role of the Base):

The isopropoxide nucleophile is typically generated in situ by reacting isopropanol with a suitable base. The choice of base is critical.

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): While safer and easier to handle, inorganic carbonates may not be strong enough to fully deprotonate isopropanol, leading to a low concentration of the active nucleophile and an incomplete reaction. They are often used in highly polar aprotic solvents like DMF or DMSO at elevated temperatures.[3]

  • Strong Bases (e.g., NaH, KOt-Bu): Sodium hydride (NaH) is a highly effective, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the nucleophile. Potassium tert-butoxide is also an excellent choice. Causality: A stronger base ensures a higher equilibrium concentration of the isopropoxide, which, according to the rate law of the SNAr reaction, directly increases the reaction rate.

Troubleshooting Steps:

  • Switch to a Stronger Base: If you are using a weak base like K₂CO₃ and experiencing low conversion, consider switching to NaH (60% dispersion in mineral oil) or KOt-Bu.

  • Ensure Base Quality: Sodium hydride can be deactivated by moisture. Use freshly opened NaH or wash it with dry hexanes to remove the protective mineral oil and any surface hydroxides before use.

  • Pre-form the Alkoxide: For maximum control, you can pre-form the sodium isopropoxide by adding isopropanol to a suspension of NaH in an anhydrous solvent (like THF) and stirring until hydrogen evolution ceases. Then, add this solution to your starting material.

B. Suboptimal Solvent Choice:

The solvent plays a crucial role in solvating the ions and mediating the reaction.

  • Polar Aprotic Solvents are Essential: Solvents like DMF , DMSO , NMP , and Sulfolane are ideal choices.[4][5] They can solvate the cation (Na⁺ or K⁺) effectively, leaving a "naked" and highly reactive isopropoxide anion. This dramatically accelerates the rate of nucleophilic attack.

  • Avoid Protic Solvents: Protic solvents like water or residual isopropanol will solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially protonating it back to the less reactive alcohol.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Always use dry, anhydrous-grade solvents to prevent quenching the strong base and the nucleophile.

  • Solvent Selection: If your reaction in THF is slow, switching to a more polar solvent like DMF or DMSO can provide a significant rate enhancement. Be aware that reactions in DMSO can be highly exothermic and may require cooling.

C. Incorrect Reaction Temperature:

SNAr reactions are sensitive to temperature.

  • Too Low: Insufficient thermal energy will result in a sluggish or stalled reaction.

  • Too High: Excessive heat can promote side reactions, most notably the di-substitution product (see Q2). Reaction temperatures for similar halogen exchange reactions are often in the range of 150-250°C, but the specific temperature for this alkoxide substitution should be carefully optimized.[4][5]

Troubleshooting Steps:

  • Incremental Increase: If the reaction is slow at room temperature, gradually increase the temperature in 10-15 °C increments (e.g., to 40 °C, then 60 °C), monitoring the reaction progress by TLC or LC-MS at each stage.

  • Find the Sweet Spot: The optimal temperature is one that provides a reasonable reaction rate (e.g., 4-8 hours) without significant formation of the di-substituted byproduct.

ParameterRecommendationRationale & Impact on Yield
Base 1. NaH (60% disp.) 2. KOt-BuStrong, non-nucleophilic bases that ensure complete and irreversible formation of the isopropoxide nucleophile, maximizing its concentration.
Solvent 1. Anhydrous DMF 2. Anhydrous THFPolar aprotic solvents stabilize the cationic counter-ion, increasing the nucleophilicity of the "naked" alkoxide anion, thereby accelerating the reaction.
Temperature 25 °C to 80 °C (Optimize)Balances reaction rate against selectivity. Higher temperatures increase rate but risk promoting di-substitution and degradation.
Atmosphere Inert (N₂ or Ar)Prevents moisture from quenching the base and nucleophile, which is critical for achieving high conversion.
Q2: I'm forming a significant amount of the 1,2-diisopropoxy-4-nitrobenzene byproduct. How can I improve selectivity for the mono-substituted product?

This is the most common selectivity challenge. The desired mono-substituted product is itself an activated aryl fluoride and can react with a second equivalent of isopropoxide. While the remaining fluorine is less activated than the initial one (due to the electron-donating nature of the isopropoxy group), forcing conditions will lead to the undesired di-substitution.

A. Stoichiometric Control:

The ratio of your reactants is the primary lever for controlling selectivity.

  • Nucleophile as Limiting Reagent: A common mistake is to use an excess of the nucleophile. To favor mono-substitution, use the isopropanol/base combination as the limiting reagent.

  • Recommended Stoichiometry: Start with 1.0 equivalent of 1,2-difluoro-4-nitrobenzene and 0.9-0.95 equivalents of the base/isopropanol . This ensures there is always an excess of the electrophile, and the reaction stops when the nucleophile is consumed.

B. Controlled Addition of the Nucleophile:

Maintaining a low instantaneous concentration of the nucleophile can dramatically improve selectivity.

  • Slow Addition Protocol: Instead of adding all the base or isopropanol at once, add it slowly over a period of 1-2 hours using a syringe pump. This keeps the nucleophile concentration low, favoring reaction with the more activated starting material over the less activated product.

C. Temperature Management:

As mentioned, lower temperatures favor selectivity. The activation energy for the second substitution is higher than the first. By running the reaction at the lowest practical temperature, you can kinetically disfavor the formation of the di-substituted byproduct.

Q3: My reaction has stalled with significant starting material remaining, even after a long reaction time. What should I investigate?

Troubleshooting_Workflow Start Problem: Incomplete Reaction / Low Yield Base_Issue Check Base Activity & Stoichiometry Start->Base_Issue Solvent_Issue Check Solvent Quality & Type Start->Solvent_Issue Temp_Issue Check Reaction Temperature Start->Temp_Issue Moisture Is the system anhydrous? (Dry glassware, inert atmosphere) Base_Issue->Moisture Base_Quality Is the base fresh? (e.g., NaH not deactivated) Base_Issue->Base_Quality Solvent_Issue->Moisture Solvent_Type Is the solvent polar aprotic? (e.g., DMF, THF, not Toluene) Solvent_Issue->Solvent_Type Temp_Value Is temperature sufficient? (Consider incremental increase) Temp_Issue->Temp_Value

Caption: A logical workflow for troubleshooting an incomplete SNAr reaction.

If your reaction has stalled, it points to a fundamental issue with one of the core components:

  • Deactivated Reagents: This is the most common culprit. If you are using NaH, it may have been passivated by atmospheric moisture. If you are using a solution of KOt-Bu, it may have degraded.

  • Insufficient Base: Double-check your calculations. Ensure you have used at least one equivalent of base for every equivalent of alcohol.

  • Precipitation: In some solvents, the sodium or potassium isopropoxide salt may not be fully soluble. This reduces the amount of nucleophile in the solution phase. If you observe a large amount of precipitate, consider switching to a more polar solvent (e.g., from THF to DMF) or increasing the reaction temperature.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound

This protocol prioritizes selectivity by using the nucleophile as the limiting reagent.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add sodium hydride (NaH, 0.40 g of 60% dispersion in mineral oil, 10.0 mmol, 0.95 eq).

  • Solvent Addition: Add 20 mL of anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Generation: In a separate dry flask, prepare a solution of isopropanol (0.60 g, 10.0 mmol, 0.95 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C over 15 minutes.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes. The cessation of H₂ bubbling indicates the complete formation of sodium isopropoxide.

  • Electrophile Addition: In a separate flask, dissolve 1,2-difluoro-4-nitrobenzene (1.67 g, 10.5 mmol, 1.0 eq) in 10 mL of anhydrous THF.

  • Reaction: Add the solution of the electrophile to the sodium isopropoxide suspension dropwise at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 20% EtOAc/Hexanes) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a yellow solid.

Safety Information

  • 1,2-Difluoro-4-nitrobenzene and the product This compound are harmful if swallowed, in contact with skin, or if inhaled.[6] They are stable under normal conditions but should be kept away from strong acids and bases.[6]

  • Sodium Hydride (NaH) is a flammable solid and reacts violently with water to produce flammable hydrogen gas. All operations should be conducted under an inert atmosphere and away from any source of water.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

References

  • Plater, M. J., Harrison, W. T. A., & Plater, H. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1889. Available at: [Link]

  • Shell Internationale Research Maatschappij B.V. (1978). Preparation of fluoronitrobenzene. Google Patents. US4164517A.
  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Available at: [Link]

  • OpenStax. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate. Available at: [Link]

Sources

Preventing decomposition of 1-Fluoro-2-isopropoxy-4-nitrobenzene during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Fluoro-2-isopropoxy-4-nitrobenzene. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this valuable but sensitive reagent. This resource moves beyond simple protocols to explain the why behind experimental choices, ensuring your reactions are not only successful but also robust and reproducible.

The unique structure of this compound, with its highly activated fluorine atom positioned for nucleophilic aromatic substitution (SNAr), makes it a powerful building block. However, the very features that make it reactive also render it susceptible to decomposition. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Troubleshooting Guide & FAQs

Question 1: My reaction mixture is turning dark brown or black, and my yield is significantly lower than expected. What is causing this decomposition?

This is the most common issue reported and almost always points to undesired side reactions and subsequent degradation of your starting material or product. The dark coloration is typically due to the formation of polymeric byproducts or highly conjugated nitrophenolates.

Root Causes & Mechanistic Explanation:

  • Aggressive Nucleophilic Attack: The primary cause is often the use of a base that is too strong or too nucleophilic. While the goal is for your desired nucleophile to replace the fluorine atom, a strong base (like NaOH, KOH, or even t-BuOK) can directly attack the aromatic ring. This can lead to the displacement of not only the target fluorine but also the isopropoxy group or even react with the nitro group, initiating complex decomposition pathways.

  • Hydrolysis: The presence of water in your reaction, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of the C-F bond to form 2-isopropoxy-4-nitrophenol. This resulting phenol, under basic conditions, forms a phenoxide which is highly colored and can contribute to the darkening of the reaction mixture.

  • High Reaction Temperature: Nitroaromatic compounds are known to have limited thermal stability.[1][2][3] Excessive heat can cause homolytic cleavage of the C-NO₂ bond, generating radical species that initiate polymerization and lead to the formation of tar-like substances. The optimal temperature is a delicate balance between achieving a reasonable reaction rate and preventing thermal decomposition.

  • Prolonged Reaction Time: Even under seemingly mild conditions, allowing the reaction to proceed for too long can lead to the accumulation of minor side products, which can then catalyze further decomposition.

Immediate Troubleshooting Actions:

  • Lower the reaction temperature immediately.

  • Ensure your solvent and reagents are scrupulously dry.

  • Consider if a milder base could be used for your specific transformation.

Question 2: I'm observing multiple spots on my TLC and unexpected masses in my LC-MS analysis. What are the likely side products?

Identifying unexpected products is crucial for optimizing your reaction. Based on the reactivity of this compound, the following side products are most probable:

  • 2-isopropoxy-4-nitrophenol: Formed via hydrolysis of the fluoride. This is very common if your solvent or reagents are not anhydrous.

  • 1-Hydroxy-2-isopropoxy-4-nitrobenzene: If your nucleophile is, for example, an amine (R-NH₂), and you are using a strong base, the base itself can displace the fluorine.

  • 1-Fluoro-2-hydroxy-4-nitrobenzene: While less common due to the higher bond strength of the C-O bond compared to the activated C-F bond, displacement of the isopropoxy group can occur, particularly at higher temperatures or with certain nucleophiles.

  • Products of Nitro Group Reduction: If you are using reagents that can act as reducing agents (e.g., certain sulfur nucleophiles or running the reaction with metallic impurities), the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities, drastically changing the product profile.

The diagram below illustrates the desired reaction pathway versus the common decomposition and side-reaction pathways.

G SM 1-Fluoro-2-isopropoxy- 4-nitrobenzene Desired_Product Desired SₙAr Product SM->Desired_Product Hydrolysis_Product 2-isopropoxy-4-nitrophenol (Hydrolysis Side Product) SM->Hydrolysis_Product Base_Attack_Product 1-Hydroxy-2-isopropoxy- 4-nitrobenzene SM->Base_Attack_Product Thermal_Decomp Tar / Polymeric Byproducts SM->Thermal_Decomp Nuc Nucleophile (e.g., R-NH₂) Nuc->SM Desired Reaction (Good Conditions) Water H₂O (Trace) Water->SM Undesired Hydrolysis Base Strong Base (e.g., NaOH) Base->SM Undesired SₙAr Heat Excess Heat (>120°C) Heat->SM Thermal Decomposition

Caption: Desired vs. Undesired reaction pathways for this compound.

Question 3: What are the optimal reaction conditions to prevent decomposition during a nucleophilic aromatic substitution (SNAr) reaction?

Preventing decomposition is a matter of carefully controlling the reaction environment. The electron-withdrawing nitro group strongly activates the fluorine atom for SNAr, making it an excellent leaving group.[4][5] This high reactivity means that gentle conditions are often sufficient and preferable.

Core Strategy: The Optimization Triangle

Success hinges on balancing three factors: Base Selection , Temperature Control , and Solvent & Atmosphere .

G center Reaction Success base Base Selection (Mild, Non-nucleophilic) center->base temp Temperature Control (Lowest Effective Temp) center->temp solvent Solvent & Atmosphere (Anhydrous, Inert) center->solvent base->temp temp->solvent solvent->base

Caption: The Optimization Triangle for successful SNAr reactions.

1. Base Selection: The choice of base is paramount. Avoid strong, hard bases like NaOH or KOH. Instead, opt for milder, non-nucleophilic organic or inorganic bases.

BaseTypepKa (Conjugate Acid)Typical Use & Rationale
K₂CO₃ / Cs₂CO₃ Inorganic Carbonate~10.3Excellent first choice. Heterogeneous, mild, and generally non-nucleophilic. Cesium carbonate offers better solubility in organic solvents and can accelerate reactions.
DIPEA Tertiary Amine~10.7Good for amine nucleophiles. Acts as a proton scavenger without competing in the SNAr reaction. It is a liquid and ensures homogenous conditions.
DBU Amidine~13.5Use with caution. Strong but non-nucleophilic. Can be effective at low temperatures when carbonates are too slow.
NaH / NaOH Hydride / Hydroxide>35 / ~15.7Not Recommended. Highly nucleophilic and aggressive. High risk of causing hydrolysis and other side reactions leading to decomposition.

2. Temperature Control:

  • Start Low: Begin your reactions at room temperature or even 0 °C, especially if using a more reactive nucleophile.

  • Incremental Heating: If no reaction occurs, warm the mixture slowly in 10-15 °C increments, monitoring by TLC or LC-MS at each stage. Often, 50-80 °C is sufficient.

  • Avoid Hotspots: Use an oil bath and vigorous stirring to ensure even heat distribution.

3. Solvent & Atmosphere:

  • Use Anhydrous Solvents: Use freshly dried polar aprotic solvents like DMF, DMSO, or Acetonitrile. The presence of water is a primary cause of hydrolysis side products.

  • Maintain an Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere of Nitrogen or Argon is good practice. It prevents potential side reactions with atmospheric oxygen and moisture, especially during long reaction times at elevated temperatures.

Question 4: What is the recommended protocol for reaction work-up and purification to maintain product stability?

A poorly executed work-up can decompose a product that was successfully formed in the reaction vessel. The key is to neutralize the reaction and remove impurities gently.

Step-by-Step Gentle Work-up and Purification Protocol
  • Cooling: Once the reaction is complete, cool the mixture to room temperature or 0 °C in an ice bath. This slows down any residual reactivity.

  • Quenching:

    • If you used a carbonate base, you can often proceed directly to extraction after filtering any solids.

    • If you used a soluble base like DIPEA, quench the reaction by slowly adding it to a mildly acidic aqueous solution, such as a saturated solution of ammonium chloride (NH₄Cl). Avoid using strong acids like HCl , which can potentially hydrolyze the product or other functional groups.

  • Extraction:

    • Extract your product into a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the combined organic layers sequentially with:

      • Saturated NH₄Cl solution (if not used in quenching).

      • Water.

      • Brine (saturated NaCl solution) to aid in the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure (rotary evaporation). Avoid using excessive heat on the rotovap. Keep the bath temperature below 40 °C.

  • Purification (Column Chromatography):

    • Silica gel is acidic and can cause decomposition of sensitive compounds if the product remains on the column for too long.

    • Mitigation Strategy:

      • Choose a solvent system (e.g., Hexanes/EtOAc) that gives your product an Rf value between 0.3 and 0.4 for rapid elution.

      • You can neutralize the silica gel by preparing a slurry with 1% triethylamine in your eluent before packing the column. This is particularly useful for acid-sensitive products.

Question 5: How should I properly store this compound and its derivatives to ensure long-term stability?

Proper storage is essential to maintain the integrity of this reagent over time.[6][7]

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). Avoid freezing, as this can cause moisture from the air to condense inside the container upon warming.

  • Light: Protect from light by storing in an amber glass bottle or in a dark cabinet. Nitroaromatic compounds can be susceptible to photodegradation.[8][9][10]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). After each use, flush the headspace of the bottle with inert gas before sealing.

  • Container: Ensure the container cap is tightly sealed to prevent moisture ingress. A PTFE-lined cap is recommended.

By adhering to these guidelines, you can significantly mitigate the risk of decomposition, leading to higher yields, purer products, and more reliable results in your research and development endeavors.

References
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate. [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1875. [Link]

  • Kappe, C. O., et al. (2012). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. ResearchGate. [Link]

  • Wikipedia. (2023). 4-Fluoronitrobenzene. [Link]

  • Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE. [Link]

  • PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. [Link]

  • Trillas, M. C., et al. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water Research, 29(4), 1049-1054. [Link]

  • Google Patents. (1979).
  • de Bont, J. A. M., et al. (1998). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 64(5), 1899–1905. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 763–768. [Link]

  • Study.com. (n.d.). What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide? [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Wulff, G., & F. Podzimek, S. (2007). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Macromolecular Chemistry and Physics, 208(12), 1321-1327. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

  • Bevan, C. W. L., et al. (1970). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic, 794. [Link]

  • Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 247–251. [Link]

  • Zeman, S., et al. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Hulet, R. (2020). 45: Nucleophilic aromatic substitution. YouTube. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]

  • Bossmann, S. H., et al. (2001). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Journal of Photochemistry and Photobiology A: Chemistry, 144(2-3), 121-129. [Link]

  • El-Sayed, N. N. E., et al. (2023). Fluorine-containing Schiff-base derivatives of huperzine A: synthesis, structural characterization and anti-amyloid-β evaluation. ResearchGate. [Link]

  • Crawford, R. L. (2009). Bioremediation of nitroaromatic compounds. In Microbial degradation of xenobiotics (pp. 131-151). Springer. [Link]

  • Bunton, C. A., et al. (1992). Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in ?water in oil? microemulsions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1859-1864. [Link]

  • Ministry of Manpower, Singapore. (2000). Occupational Safety & Health Circular: Safe Use, Handling and Storage of Nitrocellulose. [Link]

  • Reddy, G. S., et al. (2018). LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Fluoro-2-isopropoxy-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Fluoronitrobenzenes are a critical class of reagents, widely employed in the construction of complex aromatic systems through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of 1-Fluoro-2-isopropoxy-4-nitrobenzene with other commonly used fluoronitrobenzenes, namely 1-fluoro-4-nitrobenzene and 1-fluoro-2,4-dinitrobenzene. This analysis is supported by an exploration of the underlying mechanistic principles and a detailed experimental protocol for quantitative comparison.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions are favored on electron-deficient aromatic rings.[2] The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO2), is crucial for activating the ring towards nucleophilic attack.[1]

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway.[3] First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized, particularly onto the electron-withdrawing groups at the ortho and para positions.[1] In the second, typically fast step, the leaving group departs, restoring the aromaticity of the ring.[1]

SNAr_Mechanism cluster_0 Addition (Rate-Determining Step) cluster_1 Elimination (Fast) A Aromatic Ring (with EWG and LG) Intermediate Meisenheimer Complex (Resonance Stabilized) A->Intermediate + Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Aromatic Ring Intermediate->Product - LG⁻ LG Leaving Group (LG⁻)

Caption: General mechanism of the SNAr reaction.

Fluorine is an excellent leaving group in SNAr reactions, a fact that may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[1] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.

Comparative Reactivity Analysis

The reactivity of fluoronitrobenzenes in SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring. Here, we compare this compound with two benchmark substrates: 1-fluoro-4-nitrobenzene and 1-fluoro-2,4-dinitrobenzene.

CompoundStructureRelative Reactivity (Qualitative)Key Influencing Factors
1-Fluoro-4-nitrobenzeneModerateSingle nitro group in the para position provides good activation.
This compound Lower The ortho-isopropoxy group introduces significant steric hindrance and has a dual electronic effect (electron-donating resonance and electron-withdrawing inductive effects).
1-Fluoro-2,4-dinitrobenzeneHighTwo strongly electron-withdrawing nitro groups (ortho and para) provide substantial activation and stabilization of the Meisenheimer complex.
Factors Influencing the Reactivity of this compound

The reactivity of this compound is a nuanced interplay of electronic and steric effects imparted by the isopropoxy group situated ortho to the fluorine leaving group.

Electronic Effects:

  • Inductive Effect (-I): The oxygen atom of the isopropoxy group is electronegative and exerts an electron-withdrawing inductive effect, which can slightly enhance the electrophilicity of the reaction center.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be donated to the aromatic ring through resonance. This electron-donating effect increases the electron density on the ring, potentially deactivating it towards nucleophilic attack compared to a non-alkoxy substituted analogue.[4]

Steric Effects:

The bulky isopropoxy group in the ortho position presents a significant steric barrier to the approaching nucleophile.[5] This steric hindrance can raise the activation energy of the rate-determining addition step, thereby slowing down the reaction.[6] For a successful reaction, the nucleophile must approach the carbon atom bearing the fluorine, and a bulky ortho substituent can physically impede this approach.[5]

In the case of this compound, the steric hindrance from the isopropoxy group is expected to be the dominant factor, leading to a reduced reaction rate compared to 1-fluoro-4-nitrobenzene.

Comparison with Benchmark Fluoronitrobenzenes
  • vs. 1-Fluoro-4-nitrobenzene: 1-Fluoro-4-nitrobenzene serves as a standard substrate for SNAr reactions. The para-nitro group effectively activates the ring for nucleophilic attack. The absence of any ortho substituent means there is minimal steric hindrance at the reaction center. Consequently, this compound is expected to be significantly less reactive than 1-fluoro-4-nitrobenzene due to the steric impediment of the ortho-isopropoxy group.

  • vs. 1-Fluoro-2,4-dinitrobenzene: 1-Fluoro-2,4-dinitrobenzene is a highly reactive substrate in SNAr reactions.[7] The presence of two powerful electron-withdrawing nitro groups, one ortho and one para to the fluorine, strongly activates the ring and provides substantial resonance stabilization for the Meisenheimer intermediate. This high degree of activation makes it significantly more reactive than both 1-fluoro-4-nitrobenzene and this compound.

Experimental Protocol for Comparative Kinetic Analysis

To quantitatively assess the relative reactivities of these fluoronitrobenzenes, a robust and reproducible experimental protocol is essential. The following method utilizes High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the reaction rates.

Experimental_Workflow A Reaction Setup (Substrate, Nucleophile, Solvent, Internal Standard) B Incubation (Constant Temperature Bath) A->B C Aliquoting & Quenching (at timed intervals) B->C D HPLC Analysis (Separation and Quantification) C->D E Data Processing (Concentration vs. Time) D->E F Kinetic Analysis (Determination of Rate Constants) E->F

Caption: Experimental workflow for kinetic analysis.

Materials and Reagents
  • This compound

  • 1-Fluoro-4-nitrobenzene

  • 1-Fluoro-2,4-dinitrobenzene

  • Nucleophile (e.g., piperidine, morpholine, or other suitable amine)

  • Solvent (e.g., Acetonitrile, Dimethyl Sulfoxide - DMSO)

  • Internal Standard (e.g., a stable, non-reactive compound with a distinct retention time, such as biphenyl)

  • Quenching solution (e.g., dilute strong acid like HCl in the reaction solvent)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature bath

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each fluoronitrobenzene substrate (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 1.0 M) in the same solvent.

    • Prepare a stock solution of the internal standard (e.g., 0.05 M).

  • Reaction Setup (Pseudo-First-Order Conditions):

    • In a thermostatted reaction vessel (e.g., a jacketed glass reactor or a flask in a constant temperature bath set to a specific temperature, e.g., 50 °C), add the solvent.

    • Add a precise volume of the substrate stock solution and the internal standard stock solution. Allow the solution to equilibrate to the reaction temperature.

    • To initiate the reaction, add a precise volume of the nucleophile stock solution (in large excess, e.g., 10-20 equivalents, to ensure pseudo-first-order kinetics with respect to the substrate). Start a timer immediately.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 5, 10, or 15 minutes, depending on the expected reaction rate), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution (e.g., 900 µL). This will protonate the amine nucleophile and stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile and water.

    • The UV detector should be set to a wavelength where both the reactant and product have significant absorbance.

    • Develop an HPLC method that provides good separation of the starting material, product, and internal standard.[8]

  • Data Analysis:

    • For each time point, determine the concentration of the starting material by comparing the peak area of the substrate to that of the internal standard, using a pre-determined response factor.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.

  • Comparative Analysis:

    • Repeat the experiment for each of the three fluoronitrobenzene substrates under identical conditions (temperature, solvent, nucleophile concentration).

    • Compare the calculated second-order rate constants (k2) to determine the relative reactivities.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is primarily dictated by the steric hindrance imposed by the ortho-isopropoxy group, which significantly retards the reaction rate compared to its non-ortho-substituted counterpart, 1-fluoro-4-nitrobenzene. While the electronic effects of the isopropoxy group are present, they are of secondary importance in this case. In contrast, 1-fluoro-2,4-dinitrobenzene exhibits substantially higher reactivity due to the powerful activating and stabilizing effects of two nitro groups.

For researchers and drug development professionals, this comparative understanding is crucial for selecting the appropriate fluoronitrobenzene derivative for a given synthetic challenge. While this compound may require more forcing reaction conditions or longer reaction times, its unique substitution pattern can be invaluable for accessing specific target molecules. The provided experimental protocol offers a reliable framework for quantitatively evaluating the reactivity of these and other related compounds, enabling informed decisions in synthetic route design and optimization.

References

  • Baxendale, I. R., & Baumann, M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2327. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Umemoto, T., et al. (2008). A Two-Step Procedure for the Synthesis of (Pentafluorosulfanyl)arenes. Journal of the American Chemical Society, 130(43), 14236–14237. [Link]

  • Khalfina, I. A., & Vlasov, V. M. (2007). Selectivity of nitro versus fluoro substitution in arenes in their reactions with charged O‐ and S‐nucleophiles. Journal of Physical Organic Chemistry, 20(6), 369–374. [Link]

  • Blair, M., et al. (2025). Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. Reaction Chemistry & Engineering, 10, 2356-2372. [Link]

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
  • Heeran, D., et al. (2021). 2-Fluoromalonic acid is a useful building block for the synthesis of selectively fluorinated heterocycles. Journal of Fluorine Chemistry, 247, 109805. [Link]

  • Bamkole, T. O., Hirst, J., & Udoessien, E. I. (1973). The ortho:para ratio in aromatic nucleophilic substitution. Part I. Journal of the Chemical Society, Perkin Transactions 2, (2), 110-114. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Chemistry LibreTexts. (2021). Effect of sterics on Sn2 reactions. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Um, I. H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. The Journal of Organic Chemistry, 79(16), 7537-7546. [Link]

  • Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. Journal of Pharmaceutical Research International, 33(59B), 134-145. [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. [Link]

  • Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Research Square. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging photoredox catalysis with organocatalysis: The direct asymmetric α-alkylation of aldehydes. Science, 322(5898), 77-80. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Cho, H. J., & Um, I. H. (2014). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Bulletin of the Korean Chemical Society, 35(8), 2449-2452. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. [Link]

  • Hirst, J., & Udoessien, E. I. (1973). The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 781-785. [Link]

  • Stack Exchange. (2015). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?[Link]

  • Goundry, A. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • ResearchGate. (2025). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. [Link]

  • PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. [Link]

  • YouTube. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]

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A Senior Application Scientist's Guide to the Computational Analysis of 1-Fluoro-2-isopropoxy-4-nitrobenzene Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the predictable and efficient formation of carbon-heteroatom bonds is paramount. Aryl fluorides activated by electron-withdrawing groups are cornerstone reactants in this endeavor, primarily through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This guide provides an in-depth computational and comparative analysis of the reactivity of 1-Fluoro-2-isopropoxy-4-nitrobenzene, a versatile building block.

Due to the limited direct experimental kinetic data for this specific molecule in peer-reviewed literature, this guide establishes a robust predictive framework. By leveraging well-established principles of physical organic chemistry and computational data from closely related analogs, we will forecast its reactivity profile and compare it against viable alternatives. This approach provides a strong foundation for rational substrate selection and reaction optimization in your synthetic workflows.

The Engine of Aromatic Functionalization: Understanding Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the functionalization of electron-poor aromatic rings. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The reactivity in SNAr is principally governed by three factors:

  • The nature of the leaving group: In contrast to aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is an excellent leaving group, in SNAr, the highly electronegative fluorine is often the superior leaving group. This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, which is stabilized by the strong inductive electron-withdrawing effect of fluorine.

  • The degree of activation of the aromatic ring: The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), is crucial. These groups delocalize the negative charge of the Meisenheimer intermediate, lowering the activation energy of the reaction. The positioning of these EWGs ortho and para to the leaving group is most effective for resonance stabilization.

  • The strength of the nucleophile: A more potent nucleophile will generally lead to a faster reaction.

Caption: Generalized mechanism of the SNAr reaction.

Predicted Reactivity Profile of this compound

The structure of this compound presents a fascinating interplay of electronic and steric effects.

  • Electronic Effects: The potent electron-withdrawing nitro group at the para position strongly activates the ring towards nucleophilic attack at the carbon bearing the fluorine atom. The fluorine itself contributes a significant inductive withdrawing effect, further enhancing the electrophilicity of the reaction center. The isopropoxy group at the ortho position, however, introduces a competing effect. While it is an electron-donating group by resonance, its steric bulk can influence the approach of the nucleophile.

  • Steric Effects: The isopropoxy group, being bulkier than a methoxy group, can sterically hinder the attack of a nucleophile at the C-1 position. The extent of this hindrance will be dependent on the size of the incoming nucleophile.

Based on these factors, this compound is predicted to be a highly reactive substrate for SNAr reactions, particularly with smaller nucleophiles. The strong activation provided by the para-nitro group is expected to be the dominant factor governing its reactivity.

Comparative Analysis with Alternative Substrates

To provide a quantitative context for the predicted reactivity of this compound, we will compare it with its chloro and bromo analogs, as well as the less sterically hindered methoxy analog.

SubstrateLeaving GroupPredicted Relative ReactivityRationale
This compound FHighExcellent leaving group in SNAr due to high electronegativity stabilizing the Meisenheimer complex.
1-Chloro-2-isopropoxy-4-nitrobenzeneClModerateChlorine is a less effective activator of the ring for nucleophilic attack compared to fluorine.
1-Bromo-2-isopropoxy-4-nitrobenzeneBrLowBromine is a poorer leaving group than chlorine and fluorine in SNAr reactions.
1-Fluoro-2-methoxy-4-nitrobenzeneFVery HighReduced steric hindrance from the methoxy group compared to the isopropoxy group is expected to lead to faster reaction rates.

Computational Methodology: A Predictive Framework

In the absence of direct experimental kinetic data, Density Functional Theory (DFT) calculations serve as a powerful predictive tool. A typical computational workflow to assess the reactivity of these compounds would involve:

  • Geometry Optimization: The ground state geometries of the reactants, Meisenheimer intermediates, and products are optimized.

  • Transition State Search: The transition state for the rate-determining nucleophilic attack is located.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.

  • Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

DFT_Workflow cluster_workflow Computational Workflow for Reactivity Analysis A Geometry Optimization of Reactants B Transition State Search for Nucleophilic Attack A->B C Geometry Optimization of Meisenheimer Intermediate B->C D Frequency Calculations B->D C->D E Calculation of Activation Energy (ΔG‡) D->E F Comparative Reactivity Assessment E->F

Caption: A generalized workflow for the computational investigation of chemical reactivity.

Experimental Protocol: A Self-Validating System for SNAr Reactions

The following is a generalized, self-validating experimental protocol for a comparative kinetic analysis of the reactivity of this compound and its analogs with a common nucleophile, such as piperidine.

Materials:

  • This compound

  • 1-Chloro-2-isopropoxy-4-nitrobenzene

  • 1-Bromo-2-isopropoxy-4-nitrobenzene

  • 1-Fluoro-2-methoxy-4-nitrobenzene

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Heating block with temperature control

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each substrate and the nucleophile in anhydrous DMF.

  • Reaction Setup: In a series of reaction vials, add a known concentration of the substrate and the internal standard.

  • Reaction Initiation: Equilibrate the vials at the desired reaction temperature (e.g., 50 °C). Initiate the reaction by adding a known concentration of the piperidine solution to each vial.

  • Time-Point Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture and quench it in a vial containing a dilute acid solution.

  • Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the remaining substrate and the formed product relative to the internal standard.

  • Data Analysis: Plot the concentration of the substrate versus time to determine the initial reaction rate. The relative rates of disappearance of the substrates will provide a direct comparison of their reactivities.

Self-Validation: The use of an internal standard and the comparison of multiple substrates under identical conditions ensures the validity of the relative reactivity data obtained. Any systematic errors in temperature, concentration, or analysis will affect all reactions equally, preserving the integrity of the comparison.

Conclusion and Future Directions

To further validate and expand upon the predictions in this guide, dedicated experimental kinetic studies are warranted. Such studies would provide precise rate constants and activation parameters, offering invaluable data for the drug development and chemical synthesis communities. The computational and experimental workflows outlined herein provide a robust framework for such future investigations.

References

  • Nucleophilic Aromatic Substitution of 1-Fluoro-4-nitrobenzene - ResearchGate. Available from: [Link]

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  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - National Center for Biotechnology Information. Available from: [Link]

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1-Fluoro-2-isopropoxy-4-nitrobenzene

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